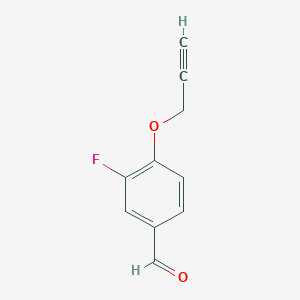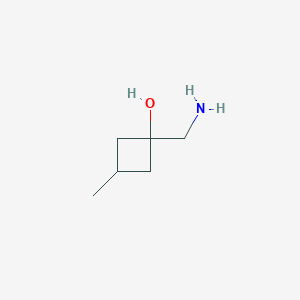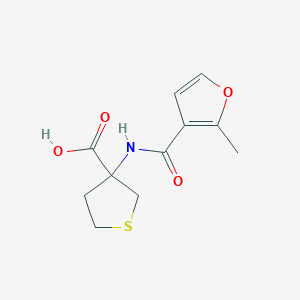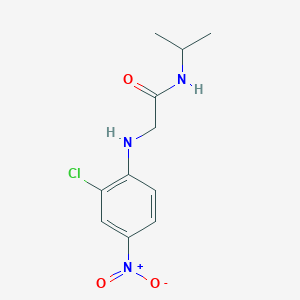
1-(4-Methoxybenzyl)-4-(4-methoxyphenyl)-1H-1,2,3-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Methoxybenzyl)-4-(4-methoxyphenyl)-1H-1,2,3-triazole is an organic compound belonging to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of two methoxybenzyl groups attached to the triazole ring, making it a unique and interesting molecule for various scientific applications.
Méthodes De Préparation
The synthesis of 1-(4-Methoxybenzyl)-4-(4-methoxyphenyl)-1H-1,2,3-triazole typically involves the following steps:
Click Chemistry: The most common method for synthesizing triazoles is through the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a type of click chemistry. This reaction involves the reaction of an azide with an alkyne in the presence of a copper catalyst to form the triazole ring.
Reaction Conditions: The reaction is usually carried out in a solvent such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at room temperature or slightly elevated temperatures. The presence of a base, such as triethylamine, can enhance the reaction rate.
Industrial Production: Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield and purity.
Analyse Des Réactions Chimiques
1-(4-Methoxybenzyl)-4-(4-methoxyphenyl)-1H-1,2,3-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The methoxy groups on the benzyl rings can undergo nucleophilic substitution reactions with reagents such as halogens or alkylating agents.
Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). Reaction conditions vary depending on the desired transformation but generally involve standard laboratory techniques.
Applications De Recherche Scientifique
1-(4-Methoxybenzyl)-4-(4-methoxyphenyl)-1H-1,2,3-triazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of other valuable compounds.
Mécanisme D'action
The mechanism of action of 1-(4-Methoxybenzyl)-4-(4-methoxyphenyl)-1H-1,2,3-triazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparaison Avec Des Composés Similaires
1-(4-Methoxybenzyl)-4-(4-methoxyphenyl)-1H-1,2,3-triazole can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Other triazole derivatives, such as 1-(4-chlorobenzyl)-4-(4-chlorophenyl)-1H-1,2,3-triazole and 1-(4-methylbenzyl)-4-(4-methylphenyl)-1H-1,2,3-triazole.
Uniqueness: The presence of methoxy groups in this compound imparts unique electronic and steric properties, making it distinct from other triazole derivatives.
Propriétés
Formule moléculaire |
C17H17N3O2 |
|---|---|
Poids moléculaire |
295.34 g/mol |
Nom IUPAC |
4-(4-methoxyphenyl)-1-[(4-methoxyphenyl)methyl]triazole |
InChI |
InChI=1S/C17H17N3O2/c1-21-15-7-3-13(4-8-15)11-20-12-17(18-19-20)14-5-9-16(22-2)10-6-14/h3-10,12H,11H2,1-2H3 |
Clé InChI |
UHZHNPNPAYGNGZ-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)CN2C=C(N=N2)C3=CC=C(C=C3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![1-(Tetrazolo[1,5-b]pyridazin-6-yl)piperidin-4-ol](/img/structure/B14914681.png)







